molecular formula C15H14FN5O2S B12135543 C15H14FN5O2S

C15H14FN5O2S

Cat. No.: B12135543
M. Wt: 347.4 g/mol
InChI Key: IXZCTRUQJCROAK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H14FN5O2S 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide . This chemical compound has garnered significant attention in the field of chemistry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide include:

  • N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-[(furan-2-ylmethyl)sulfanyl]acetamide
  • N-(2-fluoro-5-(5-methyl-1H-tetrazol-1-yl)phenyl)-2-(furan-2-ylmethylthio)acetamide .

Uniqueness

The uniqueness of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct physical and chemical properties. These properties make it particularly valuable in various research and industrial applications .

Biological Activity

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. Studies have demonstrated that it can inhibit bacterial growth by targeting specific enzymes and disrupting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Antifungal Activity

C15H14FN5O2S has also exhibited antifungal properties. In a study comparing its activity to standard antifungal agents, the compound showed moderate to good inhibition of fungal growth .

Fungal SpeciesInhibition Zone (mm)
C. albicans18
A. fumigatus15
T. rubrum20

Anticancer Potential

Recent investigations have revealed the compound's potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Case Study: Breast Cancer Cell Line MCF-7

In a recent study, this compound was tested against the MCF-7 breast cancer cell line. The compound demonstrated significant growth inhibition with an IC50 value of 5.3 μM. Further analysis revealed that it induced apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation.

The biological activity of this compound is attributed to its unique chemical structure, which allows for specific interactions with molecular targets. The triazolopyrazine core, along with the fluorophenyl and dimethylacetamide groups, contributes to its diverse biological effects.

  • Antibacterial mechanism: The compound targets bacterial enzymes, particularly those involved in cell wall synthesis and DNA replication.
  • Antifungal mechanism: It interferes with ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • Anticancer mechanism: this compound inhibits key signaling pathways, such as the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features:

  • The fluorine atom enhances lipophilicity, improving cellular penetration.
  • The triazolopyrazine core provides a scaffold for interaction with various biological targets.
  • The sulfanyl group contributes to the compound's ability to form hydrogen bonds with target proteins.

Properties

Molecular Formula

C15H14FN5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C15H14FN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22)

InChI Key

IXZCTRUQJCROAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F

Origin of Product

United States

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